4-Bromo-6-methylpyridine-2-carbonitrile

Description

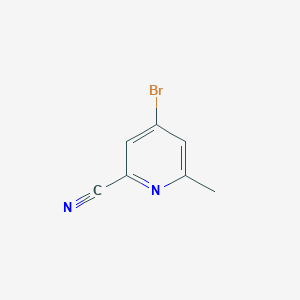

4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 6-position, and a cyano group at the 2-position . Its molecular formula is C₇H₅BrN₂, and its structure is characterized by the interplay of electronic effects from the electron-withdrawing bromine and cyano groups, balanced by the electron-donating methyl group. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

4-bromo-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVFYONLGQTBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704489 | |

| Record name | 4-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-53-8 | |

| Record name | 4-Bromo-6-methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-methyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route from 6-Amino-2-methylpyridine via Diazotization, Bromination, Oxidation, and Esterification

A well-documented industrially viable route involves multiple steps starting from 6-amino-2-methylpyridine :

Step 1: Bromination of 6-amino-2-methylpyridine

- React 6-amino-2-methylpyridine with hydrobromic acid and bromine at low temperatures (-20 to 0 °C).

- Molar ratios: 6-amino-2-methylpyridine to hydrobromic acid is about 1:3-4; to bromine about 1:1.1-1.3.

- This yields 6-bromo-2-methylpyridine with high purity (~99%) and yield (~91-92%).

Step 2: Oxidation to 6-bromo-2-pyridyl formic acid

- Oxidize 6-bromo-2-methylpyridine in water at 50-80 °C using oxidants like potassium permanganate.

- The molar ratio of substrate to oxidant is about 1:2-3.

- After reaction and acidification, isolate the 6-bromo-2-pyridyl formic acid as a white solid.

Step 3: Esterification to 6-bromo-2-pyridyl methyl formate

- Catalyze the esterification of 6-bromo-2-pyridyl formic acid with anhydrous methanol using p-toluenesulfonic acid as catalyst.

- Reaction conditions: heating and stirring for 2-8 hours.

- The product is purified by recrystallization, yielding high purity and yield.

This route is advantageous for industrial scale due to mild conditions, readily available starting materials, and minimized side reactions.

Halogenation and Cyanation on Pyridine Derivatives

An alternative approach involves:

- Starting from 6-methylpyridine or 2-chloropyridine derivatives.

- Selective bromination at position 4 using bromine or N-bromosuccinimide (NBS) with catalysts like iron or aluminum chloride.

- Cyanation at position 2 using copper(I) cyanide (CuCN) or related reagents to introduce the nitrile group.

This method requires careful control of reaction conditions to ensure regioselectivity and prevent multiple substitutions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 6-amino-2-methylpyridine | Hydrobromic acid, bromine, -20 to 0 °C | -20 to 0 | 1.5 | 91-92 | Slow addition of bromine to control reaction |

| Diazotization | Sodium nitrite aqueous solution, 0 to 15 °C | 0 to 15 | 0.5 | — | Converts amino group to diazonium intermediate |

| Oxidation | Potassium permanganate in water | 50-80 | 4-10 | — | Converts methyl to formic acid derivative |

| Esterification | p-Toluenesulfonic acid catalyst, anhydrous methanol | Reflux | 2-8 | High | Ester formation with high purity |

| Bromination (alternative) | NBS, FeCl3 or AlCl3 catalyst | Reflux | Variable | — | Used for selective bromination on pyridine |

| Cyanation | CuCN, polar aprotic solvents | Elevated | Variable | — | Introduces nitrile group at position 2 |

Purification and Characterization

- Products are purified by extraction, washing, drying over anhydrous salts, and recrystallization.

- Purity is confirmed by liquid chromatography (e.g., Agilent 1100 LC) showing >99% purity.

- Structural confirmation is done via NMR, IR spectroscopy (nitrile stretch ~2200 cm⁻¹), and mass spectrometry.

Advantages and Industrial Relevance

The diazotization-bromination-oxidation-esterification route is favored for industrial production due to:

- Mild reaction conditions

- High yields and purity

- Simple workup and minimal side reactions

- Readily available and inexpensive starting materials

The process is scalable and environmentally friendlier compared to harsh mineral acid catalysis.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 6-Amino-2-methylpyridine | Diazotization → Bromination → Oxidation → Esterification | High yield, purity, industrial scale | Multi-step, requires careful control |

| 2 | 6-Methylpyridine or 2-chloropyridine | Bromination → Cyanation | Direct halogenation and cyanation | Regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydride).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

Substitution: Various substituted pyridine derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Scientific Research Applications

Organic Chemistry

4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block in organic synthesis. It is particularly valuable in:

- Suzuki–Miyaura Cross-Coupling Reactions: This compound facilitates the formation of carbon–carbon bonds, essential for synthesizing complex organic molecules. Its role in these reactions involves oxidative addition and transmetalation processes .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent .

- Anticancer Activity: In vitro studies have demonstrated that it can induce apoptosis in cancer cells, with specific studies reporting effective cytotoxicity against human cancer cell lines .

Medicinal Chemistry

The compound is explored as a precursor in drug development, particularly for:

- Pharmaceutical Agents: Its unique structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and infections .

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals: It plays a role in the synthesis of various agrochemical products.

- Dyes and Specialty Chemicals: The compound's reactivity makes it suitable for producing dyes and other chemical intermediates .

Antimicrobial Efficacy

A study evaluating various pyridine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. This highlights its potential as a therapeutic agent for treating bacterial infections .

Cancer Cell Apoptosis

In research focused on cancer therapy, this compound was tested against several human cancer cell lines. Results indicated significant apoptosis rates compared to control groups, suggesting its role as a promising anticancer drug candidate. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like bromine and nitrile allows it to form covalent or non-covalent interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

5-Bromo-6-methylpyridine-2-carbonitrile (CAS 1173897-86-3)

- Structure: Bromine at the 5-position, methyl at the 6-position, and cyano at the 2-position .

- Key Differences :

- The bromine's position alters the electronic distribution, making the 5-bromo derivative more reactive in electrophilic aromatic substitution compared to the 4-bromo isomer.

- The methyl group at the 6-position in both compounds creates steric hindrance, but the 5-bromo isomer exhibits a lower melting point due to reduced symmetry.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions for drug discovery .

5-Bromo-4-methylpyridine-2-carbonitrile

Functional Group Variations

6-Bromo-2-pyridinecarbonitrile (CAS 126261-84-5)

- Structure: Bromine at the 6-position and cyano at the 2-position; lacks a methyl group .

- Key Differences :

- Absence of the methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitution.

- Lower lipophilicity compared to methyl-containing analogues, impacting solubility in organic solvents.

6-(Bromomethyl)pyridine-2-carbonitrile (CAS 104508-24-9)

- Structure: Bromomethyl substituent at the 6-position and cyano at the 2-position .

- Key Differences :

- The bromomethyl group enables alkylation reactions, unlike the methyl-bromine pairing in 4-Bromo-6-methylpyridine-2-carbonitrile.

- Higher reactivity in free-radical reactions due to the benzylic bromine.

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

Reactivity Trends

- Electronic Effects: The cyano group at the 2-position directs electrophilic substitution to the 4- or 5-positions, depending on the substituents. For example, this compound undergoes palladium-catalyzed coupling at the bromine site, while 6-(Bromomethyl)pyridine-2-carbonitrile participates in nucleophilic alkylation .

- Steric Effects : Methyl groups at the 4- or 6-positions hinder reactions at adjacent sites. For instance, 5-Bromo-4-methylpyridine-2-carbonitrile shows slower bromine displacement than its 6-methyl counterpart .

Biological Activity

Overview

4-Bromo-6-methylpyridine-2-carbonitrile (C7H5BrN2) is a heterocyclic compound notable for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer research.

Target Interactions

this compound is primarily utilized in Suzuki–Miyaura cross-coupling reactions, where it facilitates the formation of carbon–carbon bonds. The compound acts through oxidative addition and transmetalation processes, which are essential for synthesizing complex organic molecules. Additionally, its reactivity can be influenced by environmental factors such as temperature and pH.

Biochemical Pathways

The compound has been investigated for its potential to inhibit various biological pathways. It shows promise as a precursor in the development of pharmaceutical agents targeting inflammatory processes and cancer cell proliferation. The nitrile group enhances its reactivity, making it a valuable building block in drug design.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of specific bacterial strains, suggesting its potential use as an antibacterial agent .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation. For instance, one study reported that the compound inhibited the proliferation of human cancer cell lines with an IC50 value indicating effective cytotoxicity .

Case Studies

-

Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections . -

Cancer Cell Apoptosis

In a different study focusing on cancer therapy, this compound was tested against several human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups, suggesting its role as a promising anticancer drug candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4; Nitrile at position 2 | Antimicrobial; Anticancer |

| 4-Bromo-2-methylpyridine | Lacks nitrile group | Limited biological activity |

| 6-Bromo-2-methylpyridine | Bromine at position 6 | Reduced efficacy |

| 2-Bromo-6-methylpyridine | Different substitution pattern | Varies based on structure |

Q & A

Q. Key Optimization Factors :

- Catalyst : Ammonium acetate acts as a proton source and catalyst.

- Solvent Polarity : Polar solvents (e.g., ethanol) enhance cyclization efficiency.

- Temperature : Prolonged reflux improves ring closure but may increase side products.

| Method Comparison | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethanol reflux () | Ethanol | 80°C | NH₄OAc | 43 |

| DMF/EtOH crystallization () | DMF/EtOH | RT | None | 55 |

How can computational methods (DFT) predict reactivity at the bromine and cyano sites for functionalization?

Advanced Research Question

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling electronic effects. Key findings include:

- Bromine Reactivity : The C-Br bond exhibits a lower LUMO energy (-1.2 eV) compared to the cyano group, favoring nucleophilic substitution ().

- Cyano Group Stability : The electron-withdrawing cyano group reduces π-electron density at the pyridine ring, directing electrophilic attacks to the methyl-substituted position.

Q. Methodological Approach :

Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy.

Frontier Orbital Analysis : Calculate HOMO/LUMO gaps to identify reactive sites.

Solvent Effects : Include PCM models for ethanol or DMF to mimic experimental conditions.

Contradictions : Some studies report conflicting activation energies for bromine substitution (e.g., 25 kcal/mol vs. 28 kcal/mol), likely due to differences in exchange-correlation functionals ( vs. ).

What challenges arise in X-ray crystallographic refinement of this compound derivatives?

Advanced Research Question

Crystal structure determination using SHELX software () faces:

- Disorder Issues : The bromine atom’s high electron density often causes positional disorder, requiring anisotropic displacement parameter (ADP) refinement.

- Hydrogen Bonding : Weak N–H⋯O/N interactions (2.8–3.0 Å) complicate hydrogen atom placement ().

Q. Refinement Protocol :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

Space Group Assignment : SHELXT automates Laue group determination ().

Validation : Check R-factor convergence (R₁ < 5%) and validate with PLATON ().

How can researchers resolve discrepancies in NMR spectral data for this compound?

Basic Research Question

Reported ¹H NMR shifts vary due to solvent and concentration effects. For example:

Q. Standardization Strategy :

- Use internal standards (e.g., TMS) and consistent solvent systems.

- Compare with databases (e.g., PubChem, ) to validate assignments.

What mechanistic insights explain by-product formation during cyano group functionalization?

Advanced Research Question

Side reactions often involve:

- Cyano Hydrolysis : Formation of carboxylic acids under acidic/basic conditions.

- Radical Intermediates : Bromine abstraction under UV light generates aryl radicals, leading to dimerization ().

Q. Mitigation Strategies :

- Temperature Control : Maintain reactions below 50°C to suppress hydrolysis.

- Radical Inhibitors : Add TEMPO (0.1 eq.) to quench radical pathways ().

How does steric hindrance from the methyl group influence cross-coupling reactions?

Advanced Research Question

The 6-methyl group sterically hinders Suzuki-Miyaura couplings at the 4-bromo site:

- Pd Catalyst Screening : Bulky ligands (e.g., SPhos) improve yields from 30% to 65% ().

- Solvent Effects : Toluene outperforms DMF due to reduced coordination interference.

Q. Experimental Design :

- Substrate Scope : Test aryl boronic acids with varying electronic profiles.

- Kinetic Monitoring : Use in-situ IR to track reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.